4-Hexen-3-one

Atmospheric chemistry Kinetics Oxidation

4-Hexen-3-one (CAS 2497-21-4, molecular formula C6H10O, molecular weight 98.14 g/mol) is an α,β-unsaturated aliphatic ketone (enone) characterized by a conjugated C=C–C=O system. The commercial product exists predominantly as the trans (E) isomer, typically at ≥95% trans-isomer content with the balance consisting of the cis (Z) isomer.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 2497-21-4
Cat. No. B1236432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexen-3-one
CAS2497-21-4
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCC(=O)C=CC
InChIInChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+
InChIKeyFEWIGMWODIRUJM-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oil
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Hexen-3-one (CAS 2497-21-4): Technical Baseline for Scientific Procurement Decisions


4-Hexen-3-one (CAS 2497-21-4, molecular formula C6H10O, molecular weight 98.14 g/mol) is an α,β-unsaturated aliphatic ketone (enone) characterized by a conjugated C=C–C=O system [1]. The commercial product exists predominantly as the trans (E) isomer, typically at ≥95% trans-isomer content with the balance consisting of the cis (Z) isomer . Physicochemical properties include a boiling point of 135–137 °C, density of 0.858 g/mL at 25 °C, refractive index of 1.44 (n20/D), and flash point of 34 °C (closed cup) . The compound functions as a flavoring agent (FEMA No. 3352, JECFA No. 1125) with organoleptic properties described as ethereal, green, metallic, and fruity with tropical nuances [2].

Why Generic Substitution Fails for 4-Hexen-3-one (CAS 2497-21-4) in Research and Industrial Applications


The substitution of 4-hexen-3-one with superficially similar unsaturated ketones or alkenals introduces substantial, quantifiable variability in three critical dimensions: reaction kinetics, isomeric composition, and organoleptic profile. The conjugated enone system confers distinct electrophilic reactivity patterns that differ markedly from non-conjugated or differently substituted analogs [1]. Furthermore, the commercial availability of 4-hexen-3-one as a predominantly trans-isomer product (>95% trans) provides a defined stereochemical starting material, whereas alternative synthetic routes or alternative compounds may yield different isomeric ratios or lack stereochemical definition [2]. Finally, the specific organoleptic signature of 4-hexen-3-one, characterized by ethereal, whiskey-like, and metallic notes with tropical nuances, is not interchangeable with homologs or positional isomers . The following quantitative evidence establishes these differentiation dimensions.

4-Hexen-3-one (CAS 2497-21-4): Product-Specific Quantitative Evidence Guide for Scientific Differentiation


OH Radical Reaction Rate of 4-Hexen-3-one vs. Structurally Related Unsaturated Ketones

In a direct head-to-head comparative study, the rate coefficient for the reaction of 4-hexen-3-one with hydroxyl radicals was determined to be (9.04 ± 2.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K and atmospheric pressure [1]. This value is approximately 1.75× higher than that of 5-hexen-2-one, a positional isomer [(5.18 ± 1.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹], and approximately 1.25× higher than that of 3-penten-2-one, a chain-shortened analog [(7.22 ± 1.74) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹] [1]. The enhanced reactivity of 4-hexen-3-one is attributed to the specific position of the double bond relative to the carbonyl group in the conjugated enone system [1].

Atmospheric chemistry Kinetics Oxidation Tropospheric lifetime

Cl Atom Reaction Rate of 4-Hexen-3-one vs. Structurally Related Unsaturated Ketones

In the same direct head-to-head comparison, the rate coefficient for the reaction of 4-hexen-3-one with chlorine atoms was determined to be (3.00 ± 0.58) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K and atmospheric pressure [1]. This value is comparable to that of 5-hexen-2-one [(3.15 ± 0.50) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹] and approximately 19% higher than that of 3-penten-2-one [(2.53 ± 0.54) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹] [1].

Atmospheric chemistry Kinetics Halogen chemistry Relative rate method

Ozone Reaction Rate of 4-Hexen-3-one vs. 1-Octen-3-one and 3-Octen-2-one

In a direct comparative ozonolysis study, the reaction rate constant of 4-hexen-3-one with ozone was measured as (5.70 ± 0.60) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 298 ± 1 K and atmospheric pressure [1]. This rate constant is approximately 1.64× higher than that of 3-octen-2-one [(3.48 ± 0.36) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹] and approximately 5.23× higher than that of 1-octen-3-one [(1.09 ± 0.12) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹] [1]. The corresponding tropospheric lifetimes with respect to ozone were calculated as 6.9 h for 4-hexen-3-one, 11.4 h for 3-octen-2-one, and 36.4 h for 1-octen-3-one [1].

Ozonolysis Atmospheric chemistry Reaction kinetics Carbonyl effect

Isomeric Composition: trans:cis Ratio of Synthetically Produced 4-Hexen-3-one

The commercial production of 4-hexen-3-one via Friedel-Crafts type reaction of propylene and propionyl chloride, followed by HCl elimination from 5-chlorohexan-3-one, yields a defined trans:cis isomer ratio of approximately 9:1 [1]. This corresponds to a trans-isomer content of approximately 90% in the crude synthetic product, which is subsequently refined to commercial specifications of ≥95% trans-isomer . In contrast, alternative unsaturated ketones for flavor applications, such as 2-octen-4-one (FEMA# 3603), are produced via different synthetic routes that may yield different isomeric distributions [1].

Stereochemistry Synthesis Flavor chemistry Quality control

Organoleptic Profile Differentiation: 4-Hexen-3-one vs. Homolog 2-Octen-4-one

4-Hexen-3-one is characterized by an ethereal, whiskey-like, and metallic flavor profile with fruity and tropical nuances . In contrast, its homolog 2-octen-4-one (FEMA# 3603, CAS# 4643-27-0) exhibits a distinctly different profile described as sweet, fruity, pineapple-like with strawberry notes and ripe tropical nuances [1]. While both compounds belong to the unsaturated aliphatic ketone class and share applications in fruity flavorings, their specific organoleptic signatures are not interchangeable; 4-hexen-3-one is preferentially applied in vegetable, meaty, rum, butterscotch, and horseradish formulations, whereas 2-octen-4-one is more suited to strawberry, raspberry, watermelon, and tropical fruit formulations [1]. Quantitative odor threshold data for 4-hexen-3-one are not currently available in primary literature; the differentiation presented is qualitative organoleptic characterization derived from industry standard references.

Flavor chemistry Organoleptic characterization Sensory analysis Food science

Analytical Identification: Kovats Retention Index of 4-Hexen-3-one on Supelcowax-10

The Kovats retention index (RI) of 4-Hexen-3-one on a Supelcowax-10 polar capillary column has been determined as 1195 under temperature-programmed gas chromatography conditions [1]. This RI value enables unambiguous chromatographic identification and differentiation from co-eluting or closely eluting volatile compounds in complex food aroma matrices. While direct comparative RI data for positional isomers or homologs under identical experimental conditions are not consolidated in a single source, the established RI value of 1195 on this specific stationary phase serves as a definitive reference for method development and compound verification [2].

Gas chromatography Retention index Analytical chemistry Food aroma analysis

Optimal Research and Industrial Application Scenarios for 4-Hexen-3-one (CAS 2497-21-4) Based on Quantitative Evidence


Atmospheric Chemistry Modeling Studies Requiring Well-Characterized OH Radical Reactivity

For atmospheric chemistry investigations where OH radical-initiated oxidation is a primary degradation pathway, 4-hexen-3-one provides a well-quantified rate coefficient of (9.04 ± 2.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ with an estimated tropospheric lifetime of 2–3 h [1]. This represents the highest OH reactivity among the three unsaturated ketones directly compared (5-hexen-2-one and 3-penten-2-one), making it particularly suitable for studies requiring a shorter-lived, more reactive unsaturated ketone tracer or surrogate [1].

Ozonolysis Studies and Environmental Fate Modeling of Unsaturated Carbonyls

The ozone reaction rate constant of (5.70 ± 0.60) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ and corresponding tropospheric lifetime of 6.9 h [2] position 4-hexen-3-one as an intermediate-reactivity species among unsaturated ketones, with reactivity 1.64× higher than 3-octen-2-one and 5.23× higher than 1-octen-3-one [2]. This quantitative differentiation enables researchers to select 4-hexen-3-one for ozonolysis studies where a specific, well-defined reactivity window is required for mechanistic or modeling purposes [2].

Flavor Formulation for Savory, Spirit-Type, and Specific Fruity Applications

The organoleptic profile of 4-hexen-3-one, characterized by ethereal, whiskey-like, and metallic notes with tropical nuances, is documented as suitable for vegetable, meaty, rum, butterscotch, and horseradish formulations . This profile differs qualitatively from the sweet, pineapple-strawberry profile of homolog 2-octen-4-one, which is better suited to strawberry, raspberry, watermelon, and tropical fruit applications [3]. Procurement of 4-hexen-3-one should be prioritized for savory and spirit-type flavor development where this specific organoleptic signature is required .

Synthetic Chemistry Requiring Defined Stereochemical Starting Material

The commercial availability of 4-hexen-3-one at ≥95% trans-isomer purity (98% total assay) provides a stereochemically defined starting material for applications including Diels-Alder cycloadditions, conjugate additions, and asymmetric synthesis. The defined synthetic route yielding a ~9:1 trans:cis ratio from Friedel-Crafts reaction and subsequent HCl elimination [3] ensures consistent stereochemical composition, which is critical for reproducibility in stereoselective transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hexen-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.